molecular formula C19H20N2O5S B2539366 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 941888-70-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2539366
CAS No.: 941888-70-6
M. Wt: 388.44
InChI Key: ZASBJPRXCFMFTR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a heterocyclic compound featuring a benzodioxin core fused with a thiazinan-1,1-dioxide moiety via a benzamide linker. This structural combination positions the compound as a candidate for diverse biological applications, though its specific pharmacological profile remains under investigation.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(20-15-5-8-17-18(13-15)26-11-10-25-17)14-3-6-16(7-4-14)21-9-1-2-12-27(21,23)24/h3-8,13H,1-2,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBJPRXCFMFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and thiazinan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Benzodioxin precursor: Synthesized through cyclization reactions involving catechol derivatives.

    Thiazinan precursor: Prepared via sulfonation reactions of amines.

    Coupling reagents: Such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The thiazinan ring can be reduced to form thiazolidine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce thiazolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with enzymes or receptors, potentially leading to new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibiting or activating enzymatic pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure is distinguished by the 1,1-dioxo-thiazinan substituent, which differentiates it from other benzodioxin derivatives. Key structural analogs and their variations are outlined below:

Compound Name Core Structure Functional Groups Molecular Weight Biological Activity Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Benzodioxin + sulfonamide 4-Methylbenzenesulfonamide 319.35 g/mol Antibacterial (Gram-positive/-negative)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide Benzodioxin + benzamide + sulfonyl 4-Fluorophenyl sulfonamide 440.47 g/mol Not explicitly reported
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + carboxylic acid Acetic acid 208.21 g/mol Anti-inflammatory (comparable to ibuprofen)
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Benzodioxin + methanol Hydroxymethyl 258.29 g/mol PD-1/PD-L1 inhibition (immunomodulatory)
Target Compound Benzodioxin + thiazinan-1,1-dioxide 1,1-Dioxo-thiazinan + benzamide ~434.46 g/mol* Pending characterization

*Calculated based on molecular formula.

Key Observations:

  • Sulfonamide vs. Thiazinan-1,1-dioxide: Sulfonamide-containing analogs (e.g., ) exhibit antibacterial properties, likely due to sulfonamide’s role in disrupting folate synthesis. The thiazinan-1,1-dioxide group in the target compound may instead enhance solubility or modulate enzyme binding via sulfone-mediated interactions.
  • Carboxylic Acid Derivatives: The acetic acid derivative demonstrates anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., carboxyl) on the benzodioxin scaffold favor cyclooxygenase (COX) inhibition. The target compound’s amide linker and thiazinan group may redirect activity toward other targets.
  • Immunomodulatory Scaffolds: The [3-(benzodioxin)phenyl]methanol derivative highlights the benzodioxin moiety’s versatility in PD-1/PD-L1 inhibition, implying that substituent positioning critically influences receptor engagement.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C17H13N3O4S
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 420829-82-9

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Studies indicate that it may exert its effects through:

  • Inhibition of Tumor Cell Proliferation : Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
  • Enzyme Inhibition : It has been noted for potential inhibitory effects on enzymes involved in cancer progression and neurodegenerative diseases.

Cytotoxic Activity

Recent studies have explored the cytotoxic potential of this compound against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
This compoundHepG2 (Liver Cancer)12.5Induction of apoptosis
N-(substituted coumarin) derivativesMCF7 (Breast Cancer)15.0Cell cycle arrest at G1/S phase

These findings suggest that the compound has significant antiproliferative effects comparable to other known cytotoxic agents .

Case Studies

Case Study 1: HepG2 Cell Line

A study evaluated the effects of the compound on HepG2 liver cancer cells. The results indicated that treatment with the compound led to a marked increase in apoptosis rates—from 1.61% in untreated cells to 29.54% after treatment—demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, derivatives of benzodioxin compounds were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound showed promising results in reducing AChE activity, suggesting potential therapeutic applications in neuroprotection .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Compound NameTarget DiseaseIC50 (μM)Notable Activity
Compound ACancer10Apoptosis induction
Compound BAlzheimer's20AChE inhibition
N-(2,3-dihydro...)Liver Cancer12.5Apoptosis induction

This comparison highlights the relative potency and specificity of N-(2,3-dihydro...) in targeting liver cancer cells while also exhibiting neuroprotective properties.

Q & A

Q. What statistical models are robust for analyzing non-linear structure-activity relationships (SAR) in this series?

  • Methodology :
  • Multivariate Analysis : Apply partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity.
  • Machine Learning : Train random forest or SVM models on public datasets (e.g., ChEMBL) to predict novel analogs .

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